5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849367
InChI: InChI=1S/C7H6Br2N4S/c8-4-1-5(14-3-4)2-13-6(9)11-7(10)12-13/h1,3H,2H2,(H2,10,12)
SMILES:
Molecular Formula: C7H6Br2N4S
Molecular Weight: 338.02 g/mol

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17849367

Molecular Formula: C7H6Br2N4S

Molecular Weight: 338.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C7H6Br2N4S
Molecular Weight 338.02 g/mol
IUPAC Name 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H6Br2N4S/c8-4-1-5(14-3-4)2-13-6(9)11-7(10)12-13/h1,3H,2H2,(H2,10,12)
Standard InChI Key BUOXLGJPWQSNTJ-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1Br)CN2C(=NC(=N2)N)Br

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is C₇H₆Br₂N₄S, with a molar mass of 338.02 g/mol . Its IUPAC name systematically describes the substitution pattern: a triazole ring substituted at the 1-position by a (4-bromothiophen-2-yl)methyl group, at the 5-position by bromine, and at the 3-position by an amine group.

Stereoelectronic Features

The compound’s structure integrates two bromine atoms: one on the thiophene ring (4-position) and another on the triazole ring (5-position). This arrangement creates distinct electronic effects:

  • The thiophene bromine inductively withdraws electron density, polarizing the aromatic system toward electrophilic substitution at the 5-position.

  • The triazole bromine enhances the ring’s electrophilicity, potentially facilitating nucleophilic displacement reactions .

The canonical SMILES string C1=C(SC(=C1)Br)CN2C(=NC(=N2)N)Br codifies this connectivity, while the InChIKey OELMTSJFSBZZRE-UHFFFAOYSA-N provides a unique identifier for database retrieval .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₆Br₂N₄S
Molecular Weight338.02 g/mol
IUPAC Name5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine
SMILESC1=C(SC(=C1)Br)CN2C(=NC(=N2)N)Br
PubChem CID103098606

Synthetic Routes and Methodological Considerations

Synthesis of this compound typically involves multi-step strategies to construct the triazole core while introducing bromine substituents regioselectively.

Thiophene Bromination

The 4-bromothiophene-2-methyl precursor is synthesized via electrophilic bromination of 2-methylthiophene. Using bromine (Br₂) in acetic acid at 0–5°C achieves mono-bromination at the 4-position, avoiding di-substitution.

Triazole Ring Formation

The triazole scaffold is assembled using a Huisgen cycloaddition or amine-azide coupling. For this compound, a common approach involves:

  • Reacting 4-bromo-2-(bromomethyl)thiophene with 5-bromo-1H-1,2,4-triazol-3-amine in the presence of a base (e.g., K₂CO₃) in DMF .

  • Heating the mixture at 60–80°C for 12–24 hours to facilitate N-alkylation of the triazole .

Yield optimization studies suggest that sonochemical methods (e.g., ultrasound-assisted synthesis) can enhance reaction rates and purity by improving mass transfer .

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences can be drawn from analogous brominated triazoles:

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposition onset occurs around 200°C, as observed in thermogravimetric analysis (TGA) of related triazoles.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Key signals include:

    • δ 6.97 (d, 1H, thiophene H-3)

    • δ 8.83 (s, 1H, triazole H-4)

    • δ 12.25 (s, 1H, NH) .

  • ¹³C NMR: Peaks at δ 119.78 (thiophene C-4) and δ 164.89 (triazole C-5) .

Infrared (IR) Spectroscopy

  • Peaks at 564 cm⁻¹ (C-Br stretch) and 1634 cm⁻¹ (C=N azomethine) confirm functional groups .

Applications in Materials Science

Brominated triazoles serve as precursors for metal-organic frameworks (MOFs) and conductive polymers. The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended π-conjugated systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator